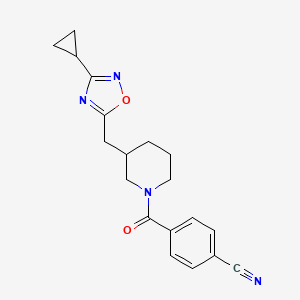

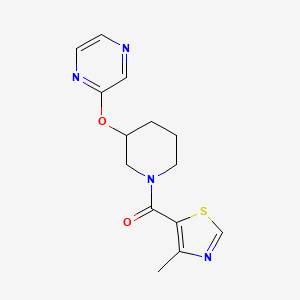

![molecular formula C10H15N3O4 B2741214 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid CAS No. 2138129-20-9](/img/structure/B2741214.png)

5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid, also known as ZM 241385, is a selective antagonist of the adenosine A2A receptor. It is a potent and highly specific compound that has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.

Applications De Recherche Scientifique

Corrosion Inhibition

Imidazole derivatives have been studied for their corrosion inhibition properties, particularly for protecting metals like mild steel in corrosive environments such as sulphuric acid. These compounds, including those related to the queried structure, form protective layers on metal surfaces through physicochemical interactions, demonstrating their potential in industrial applications to extend the lifespan of metal components (P. Ammal, M. Prajila, A. Joseph, 2018).

Advanced Glycation End-Products

Imidazole-containing compounds are involved in the formation of advanced glycation end-products (AGEs), which have implications in diabetes and neurodegenerative diseases. Research into these compounds helps understand their formation and potential for causing health complications, thus informing therapeutic strategies (I. Nemet, L. Varga-Defterdarović, Z. Turk, 2006).

Molecular Salts and Supramolecular Chemistry

Imidazole and benzimidazole derivatives are key in the formation of molecular salts and supramolecular assemblies with carboxylic acids. These structures have varied applications, from material science to drug delivery systems, showcasing the versatility of imidazole derivatives in forming complex structures with potential technological applications (Shouwen Jin, Huan Zhang, Hui Liu, Xianhong Wen, Minghui Li, Da‐qi Wang, 2015).

Synthetic Organic Chemistry

The compound's structure suggests its relevance in synthetic organic chemistry, where imidazole derivatives are used as intermediates in the synthesis of various organic compounds. For example, their application in the safe generation of hydrazoic acid for synthesizing substituted tetrazoles or in transesterification reactions as catalysts highlights their broad utility in synthesizing bioactive molecules and polymers (Bernhard Gutmann, David Obermayer, J. Roduit, D. Roberge, C. Kappe, 2012; G. Grasa, R. M. Kissling, S. Nolan, 2002).

Coordination Polymers

Research into imidazole derivatives also extends to the development of coordination polymers, where these compounds serve as ligands to form complex structures with metals. Such materials are of interest for their potential applications in catalysis, gas storage, and separation technologies, indicating the importance of imidazole derivatives in the development of functional materials (R. Patra, I. Goldberg, 2013).

Propriétés

IUPAC Name |

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)11-4-6-7(8(14)15)13-5-12-6/h5H,4H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHAPFAUQYQYOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(N=CN1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

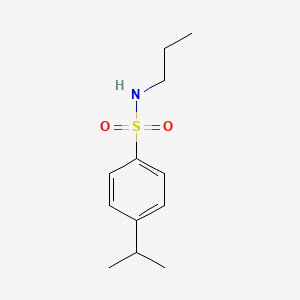

![Potassium benzo[d]thiazole-2-sulfonate](/img/structure/B2741135.png)

![N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2741144.png)

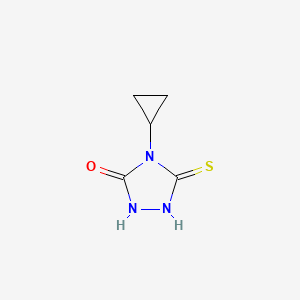

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2741149.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2741152.png)

![4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-piperazino-3(2H)-pyridazinone](/img/structure/B2741153.png)